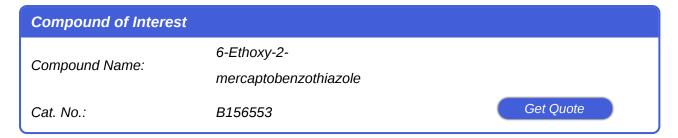


A Comprehensive Technical Guide to 6-Ethoxy-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **6-Ethoxy-2-mercaptobenzothiazole**, a heterocyclic organic compound with significant potential in medicinal chemistry. This document details its chemical identity, including its IUPAC name and CAS number, and presents a comprehensive summary of its synthesis and biological activities, with a particular focus on its role as an α -glucosidase inhibitor. Detailed experimental protocols for its synthesis and bioactivity assessment are provided, alongside quantitative data from relevant studies. Furthermore, this guide includes visualizations of the synthetic pathway and the mechanism of α -glucosidase inhibition to facilitate a deeper understanding of its chemical and biological properties.

Chemical Identity

IUPAC Name: 6-ethoxy-3H-1,3-benzothiazole-2-thione[1]

CAS Number: 120-53-6[1]

Synonyms: 6-Ethoxy-2-benzothiazolethiol, 6-Ethoxy-1,3-benzothiazole-2-thiol, 2-Mercapto-6-

ethoxybenzothiazole[1]



Molecular Formula: C9H9NOS2

Molecular Weight: 211.30 g/mol

Physicochemical Properties

| Property | Value | Reference |
|---------------|--------------------------|-----------|
| Melting Point | 198-200 °C | |
| Appearance | White to off-white solid | _ |
| Solubility | Insoluble in water | _ |

Synthesis

The synthesis of **6-Ethoxy-2-mercaptobenzothiazole** is a multi-step process that begins with the reaction of 4-ethoxyaniline with carbon disulfide in the presence of a base, followed by cyclization. While a detailed, step-by-step protocol for the synthesis of the parent compound is not readily available in the reviewed literature, the general synthesis of 2-mercaptobenzothiazole derivatives from aniline precursors is a well-established method.[2][3] The synthesis of derivatives of **6-Ethoxy-2-mercaptobenzothiazole** typically involves the reaction of the parent compound with various electrophiles, such as phenacyl bromides or benzyl bromides, under basic conditions.[1]

A general procedure for the synthesis of 2-mercaptobenzothiazole derivatives involves reacting the appropriately substituted aniline with carbon disulfide and sulfur under elevated temperature and pressure.[4][5]

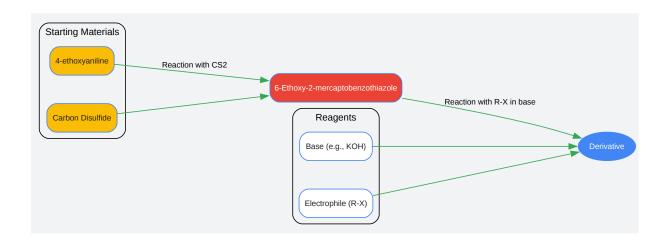
Experimental Protocol for the Synthesis of **6-Ethoxy-2-mercaptobenzothiazole** Derivatives (General Procedure):[1]

- To a solution of **6-ethoxy-2-mercaptobenzothiazole** in a suitable solvent (e.g., DMF), an equimolar amount of a base (e.g., potassium carbonate) is added.
- The mixture is stirred at room temperature for a specified time to allow for the formation of the corresponding thiolate salt.



- An equimolar amount of the desired electrophile (e.g., a substituted phenacyl bromide or benzyl bromide) is added to the reaction mixture.
- The reaction is stirred at room temperature or heated as necessary until completion, which is monitored by thin-layer chromatography.
- Upon completion, the reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried.
- The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired derivative.

Diagram of Synthetic Pathway:



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Caption: General synthetic scheme for **6-Ethoxy-2-mercaptobenzothiazole** and its derivatives.

Biological Activity and Applications



6-Ethoxy-2-mercaptobenzothiazole and its derivatives have demonstrated promising biological activities, most notably as inhibitors of α -glucosidase.[1] This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a key therapeutic strategy for managing type 2 diabetes.

α-Glucosidase Inhibition

A study evaluating a series of **6-ethoxy-2-mercaptobenzothiazole** derivatives reported potent α-glucosidase inhibitory activity.[1] Several of the synthesized compounds exhibited significantly lower IC₅₀ values compared to the standard drug, acarbose, indicating their potential as effective antidiabetic agents.

Quantitative Data: α -Glucosidase Inhibitory Activity of **6-Ethoxy-2-mercaptobenzothiazole** Derivatives[1]

| Compound | IC ₅₀ (μΜ) |
|---------------------|-----------------------|
| Derivative 1 | 60.1 ± 3.6 |
| Derivative 2 | 77.0 ± 4.4 |
| Acarbose (Standard) | 750.0 ± 10.5 |

Experimental Protocol for In Vitro α -Glucosidase Inhibition Assay:[6][7][8]

- An assay solution is prepared containing α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (pH 6.8).
- Various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) are pre-incubated with the enzyme solution at 37°C for a specified period (e.g., 15 minutes).
- The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the enzymatic reaction.
- The reaction mixture is incubated at 37°C for a defined time (e.g., 20-30 minutes).
- The reaction is terminated by the addition of a sodium carbonate solution.



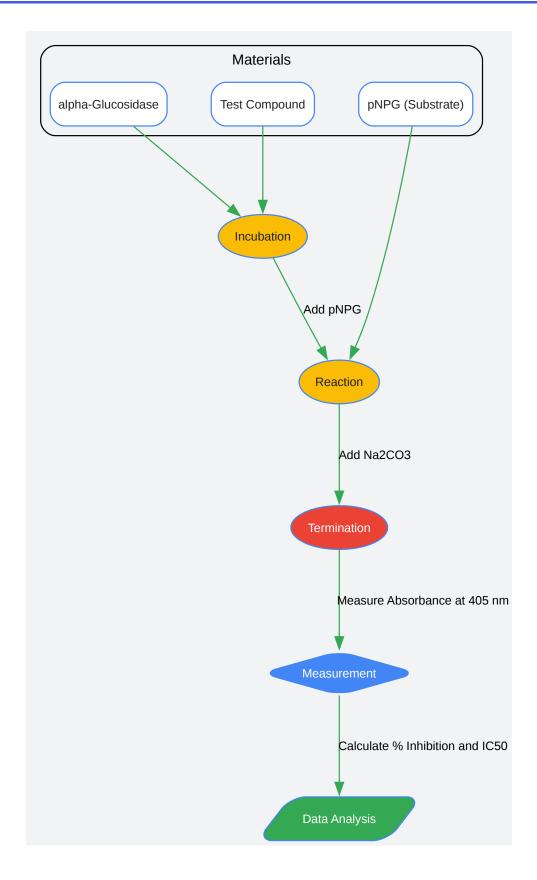




- The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at 405 nm.
- The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration. Acarbose is typically used as a positive control.

Diagram of α -Glucosidase Inhibition Workflow:





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Caption: Experimental workflow for the in vitro α -glucosidase inhibition assay.



Signaling Pathways

Currently, there is limited information available in the scientific literature specifically detailing the involvement of **6-Ethoxy-2-mercaptobenzothiazole** in cellular signaling pathways. However, the broader class of benzothiazole derivatives has been implicated in various biological processes, including the modulation of pathways related to cancer and inflammation. [9] Further research is warranted to elucidate the specific signaling cascades that may be influenced by **6-Ethoxy-2-mercaptobenzothiazole**, particularly in the context of its α-glucosidase inhibitory activity and potential downstream metabolic effects.

Conclusion

6-Ethoxy-2-mercaptobenzothiazole is a versatile scaffold for the development of potent α-glucosidase inhibitors. The synthetic methodologies are accessible, and the biological evaluation has demonstrated significant potential for this class of compounds in the management of type 2 diabetes. Future research should focus on elucidating the detailed mechanism of action, exploring its effects on relevant signaling pathways, and conducting further in vivo studies to validate its therapeutic efficacy and safety profile. This technical guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of **6-Ethoxy-2-mercaptobenzothiazole** and its derivatives.

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